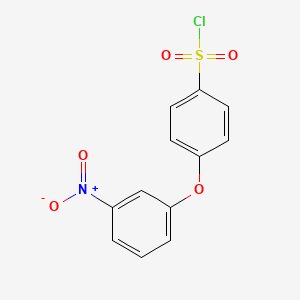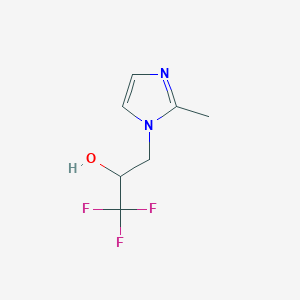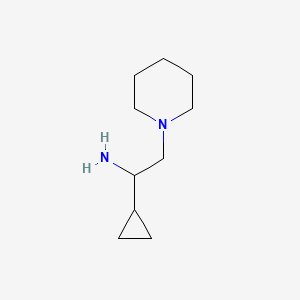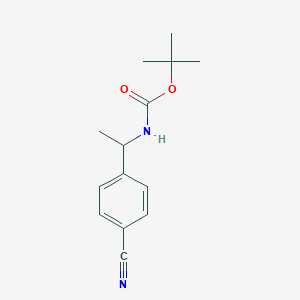
3-(2-Propyl-1H-imidazol-1-yl)piperidine
概要
説明
“3-(2-Propyl-1H-imidazol-1-yl)piperidine” is a chemical compound with the CAS Number: 1343327-36-5 . It has a molecular weight of 193.29 . The compound is an oil at room temperature .
Synthesis Analysis
Imidazole, the core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized from glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered imidazole ring attached to a piperidine ring via a propyl chain . The InChI Code for this compound is 1S/C11H19N3/c1-2-4-11-13-7-8-14 (11)10-5-3-6-12-9-10/h7-8,10,12H,2-6,9H2,1H3 .Chemical Reactions Analysis
Imidazole, a key component of this compound, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties, making it amphoteric in nature . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 193.29 .科学的研究の応用
Cytochrome P450 Inhibition One significant application of similar chemical structures is in the inhibition of Cytochrome P450 isoforms in human liver microsomes, which is crucial for understanding drug-drug interactions due to metabolism-based changes when multiple drugs are administered. Potent and selective chemical inhibitors are used to assess the contribution of various CYP isoforms to the total metabolism, aiding in predicting potential drug-drug interactions (Khojasteh et al., 2011).
Catalysis in Organic Synthesis Compounds with the piperidine structure, such as 3-(2-Propyl-1H-imidazol-1-yl)piperidine, play a crucial role in catalysis, especially in C-N bond-forming cross-coupling reactions. These reactions are pivotal in creating complex organic molecules for pharmaceuticals and other applications, showcasing the compound's utility in recyclable copper catalyst systems for organic synthesis (Kantam et al., 2013).
Enzyme Inhibition for Diabetes Treatment Another research application is in the inhibition of dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes mellitus. Inhibitors of DPP IV, which could potentially include compounds structurally related to this compound, have been reported as antidiabetic drugs. This highlights the compound's relevance in developing new therapeutic strategies for diabetes (Mendieta et al., 2011).
Inhibition of Chemokine Receptors Research into small molecule antagonists for chemokine receptors, such as CCR3, involves structures that include piperidine derivatives. These antagonists are explored for the treatment of allergic diseases, such as asthma and allergic rhinitis. The detailed structure-activity relationships of these molecules provide insights into designing effective treatments for allergic inflammation (Willems & IJzerman, 2009).
Chemical and Pharmacological Studies The diverse chemical and pharmacological properties of piperidine alkaloids from Pinus and related genera have been extensively studied. These studies include the synthesis, characterization, and exploration of their potential therapeutic applications, demonstrating the broad scope of research involving compounds like this compound (Singh et al., 2021).
Safety and Hazards
将来の方向性
While specific future directions for “3-(2-Propyl-1H-imidazol-1-yl)piperidine” are not mentioned in the retrieved papers, imidazole derivatives have been highlighted for their broad range of chemical and biological properties . This suggests potential for further exploration and development of new drugs based on this structure .
作用機序
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.
特性
IUPAC Name |
3-(2-propylimidazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-4-11-13-7-8-14(11)10-5-3-6-12-9-10/h7-8,10,12H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQUMFGAGSMFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine dihydrochloride](/img/structure/B1399879.png)
![Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1399880.png)


![[4-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B1399884.png)






![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine](/img/structure/B1399897.png)
![[1-Cyclopropyl-2-(4-ethylphenoxy)ethyl]amine](/img/structure/B1399898.png)